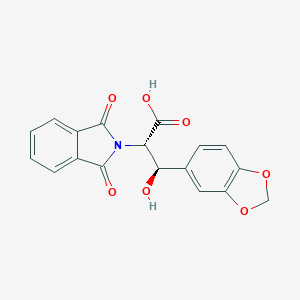

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.

Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N

- This compound- [13C2,15N]

Uniqueness

This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.

Biologische Aktivität

1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemically modified form of DL-threo-Droxidopa, primarily known for its application in treating neurogenic orthostatic hypotension and as a precursor to norepinephrine. This compound has garnered attention due to its potential therapeutic effects and mechanisms of action in various biological systems.

The molecular formula for this compound is C16H13NO7. Its structure includes a benzodioxole moiety and a phthalimido group, contributing to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO7 |

| Molecular Weight | 303.28 g/mol |

| IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

The biological activity of this compound involves several mechanisms:

- Norepinephrine Precursor : It acts as a precursor to norepinephrine, which is crucial for regulating blood pressure and other autonomic functions.

- Receptor Interaction : The compound binds to adrenergic receptors, enhancing sympathetic nervous system activity and improving blood pressure regulation in patients with autonomic dysfunction .

- Metabolic Pathways : Studies indicate that it influences metabolic pathways by modulating enzyme activities related to catecholamine synthesis.

Biological Activity Studies

Research exploring the biological activity of this compound has yielded significant findings:

Clinical Trials

A randomized double-blind placebo-controlled trial investigated the effects of DL-DOPS (the active form) on patients with neurogenic orthostatic hypotension. The results indicated:

- Blood Pressure Improvement : Significant increases in both supine and upright systolic blood pressure were observed (p<0.001) after administration .

- Norepinephrine Levels : There was a marked increase in plasma norepinephrine levels post-treatment (p<0.0001), suggesting enhanced sympathetic activity .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Patient A : A 65-year-old male with Parkinson's disease experienced improved orthostatic tolerance and reduced dizziness after treatment with DL-DOPS.

- Patient B : A 72-year-old female with multiple system atrophy reported enhanced quality of life and increased daily activities following therapy with this compound.

Comparative Analysis

Comparing this compound to similar compounds reveals its unique properties:

| Compound | Key Features |

|---|---|

| DL-threo-Droxidopa | Direct norepinephrine precursor; lacks phthalimido group |

| This compound | Enhanced receptor binding; improved pharmacokinetics |

| Droxidopa (unmodified) | Less potent; limited bioavailability |

Eigenschaften

IUPAC Name |

(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.